molecular formula C30H27NO6S B12814879 Benzofuro(3,2-c)quinolin-8-ol, 5,6,6a,11a-tetrahydro-3-methoxy-5-((4-methylphenyl)sulfonyl)-9-(phenylmethoxy)-, cis- CAS No. 168648-78-0

Benzofuro(3,2-c)quinolin-8-ol, 5,6,6a,11a-tetrahydro-3-methoxy-5-((4-methylphenyl)sulfonyl)-9-(phenylmethoxy)-, cis-

Cat. No.: B12814879
CAS No.: 168648-78-0
M. Wt: 529.6 g/mol
InChI Key: AVVNXCKBNDGJRE-FYBSXPHGSA-N
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Description

Benzofuro(3,2-c)quinolin-8-ol, 5,6,6a,11a-tetrahydro-3-methoxy-5-((4-methylphenyl)sulfonyl)-9-(phenylmethoxy)-, cis- is a useful research compound. Its molecular formula is C30H27NO6S and its molecular weight is 529.6 g/mol. The purity is usually 95%.
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Biological Activity

Benzofuro(3,2-c)quinolin-8-ol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the context of cancer treatment. This article explores the biological activity of the compound Benzofuro(3,2-c)quinolin-8-ol, 5,6,6a,11a-tetrahydro-3-methoxy-5-((4-methylphenyl)sulfonyl)-9-(phenylmethoxy)-, cis- , focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of benzofuro[3,2-c]quinoline derivatives typically involves multi-step processes starting from readily available precursors. The compound can be synthesized through a series of reactions including chlorination and intramolecular cyclization under mild conditions. This synthetic route not only enhances yield but also minimizes the use of toxic reagents .

Antileukemia Activity

Recent studies have demonstrated that benzofuro[3,2-c]quinoline derivatives exhibit potent antileukemia activity. In vitro evaluations against the MV-4-11 cell line (an acute myelocytic leukemia model) revealed that several derivatives displayed significant cytotoxic effects. Notably:

  • Compound 2e showed the highest antileukemia activity with an IC50 value of 0.12 μM .
  • The selectivity index (SI) for this compound was calculated at 79.5 , indicating a high selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) .

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzofuran and quinoline rings significantly influence biological activity. For instance, the presence of a free hydroxyl group at C5 on the benzofuran ring is critical for maintaining high activity levels .

Other Biological Activities

In addition to antileukemia effects, benzofuro[3,2-c]quinoline derivatives have shown promise in other areas:

  • Antioxidant Activity : Certain derivatives demonstrated moderate DPPH radical-scavenging activity, suggesting potential as antioxidants .
  • Antimicrobial Properties : Some compounds exhibited antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, although these activities were generally moderate compared to established antibiotics .

Case Study 1: Antileukemia Evaluation

In a study published in 2020, a series of benzofuro[3,2-c]quinoline derivatives were synthesized and evaluated for their antileukemia properties. The results indicated that most compounds exhibited good cytotoxicity against MV-4-11 cells. The study highlighted the importance of structural features in enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antioxidant and Antimicrobial Screening

Another investigation assessed the antioxidant and antimicrobial activities of various benzofuran derivatives. Compounds were tested using standard methods such as disc diffusion for antimicrobial assays and DPPH for antioxidant capacity. Results showed that while some compounds had notable antimicrobial effects, their antioxidant capacity was less pronounced compared to traditional antioxidants like ascorbic acid .

Properties

CAS No.

168648-78-0

Molecular Formula

C30H27NO6S

Molecular Weight

529.6 g/mol

IUPAC Name

(6aS,11aS)-3-methoxy-5-(4-methylphenyl)sulfonyl-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]quinolin-8-ol

InChI

InChI=1S/C30H27NO6S/c1-19-8-11-22(12-9-19)38(33,34)31-17-25-24-15-27(32)29(36-18-20-6-4-3-5-7-20)16-28(24)37-30(25)23-13-10-21(35-2)14-26(23)31/h3-16,25,30,32H,17-18H2,1-2H3/t25-,30-/m1/s1

InChI Key

AVVNXCKBNDGJRE-FYBSXPHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@@H](C4=C2C=C(C=C4)OC)OC5=CC(=C(C=C35)O)OCC6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C4=C2C=C(C=C4)OC)OC5=CC(=C(C=C35)O)OCC6=CC=CC=C6

Origin of Product

United States

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